molecular formula C10H20ClNO2 B1448474 (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride CAS No. 1461689-20-2

(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride

Cat. No.: B1448474
CAS No.: 1461689-20-2
M. Wt: 221.72 g/mol
InChI Key: IRYFVVIIPWXKCT-FVGYRXGTSA-N
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Description

(2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride: is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a cycloheptyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of cycloheptanone, which serves as the starting material.

    Amination: Cycloheptanone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Protection and Functionalization: The amino group is protected using a suitable protecting group, and the resulting intermediate is subjected to further functionalization to introduce the propanoic acid moiety.

    Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, where functional groups on the cycloheptyl ring or the amino acid backbone are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

    Building Block: (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic applications, including as a precursor for drug molecules targeting specific biological pathways.

Industry:

    Chemical Synthesis: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    (2S)-2-amino-3-cyclohexylpropanoic acid hydrochloride: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

    (2S)-2-amino-3-phenylpropanoic acid hydrochloride: Contains a phenyl group instead of a cycloheptyl group.

    (2S)-2-amino-3-cyclopentylpropanoic acid hydrochloride: Features a cyclopentyl group instead of a cycloheptyl group.

Uniqueness:

    Cycloheptyl Group: The presence of the cycloheptyl group in (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

    Structural Diversity: Compared to similar compounds, the cycloheptyl group provides a distinct spatial arrangement, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(2S)-2-amino-3-cycloheptylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFVVIIPWXKCT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461689-20-2
Record name Cycloheptanepropanoic acid, α-amino-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461689-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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